molecular formula C29H36O8 B1247595 Arisugacin D

Arisugacin D

Numéro de catalogue: B1247595
Poids moléculaire: 512.6 g/mol
Clé InChI: LHKWCVMCNOROFZ-MCPFUKIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arisugacin D is an organic heterotetracyclic compound that is 4,4,6a,12b-tetramethyl-11-oxo-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromen-3-yl acetate substituted by hydroxy groups at positions 4a and 12a and by a 4-methoxyphenyl group at position 9 (the 3R,4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a cyclic ketone, a delta-lactone and an acetate ester.

Applications De Recherche Scientifique

1. Acetylcholinesterase Inhibition:
Arisugacin D exhibits moderate inhibitory activity against AChE, with an IC50 value of approximately 3.5 µM, which indicates its potential as a therapeutic agent for managing conditions characterized by cholinergic deficits, such as Alzheimer's disease . Although this potency is lower than that of arisugacin A (IC50 = 0.001 nM), it still provides a basis for further exploration into structure-activity relationships and potential modifications to enhance efficacy.

2. Structure-Activity Relationship Studies:
Research has shown that arisugacins C and D, while not as potent as their counterparts A and B, can serve as valuable tools in studying the structure-activity relationships of acetylcholinesterase inhibitors. This knowledge can guide the development of more effective drugs targeting neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the effects and mechanisms of action of arisugacins:

  • Study on Neurotoxicity: A study indicated that meroterpenoids like this compound could reduce oxidative stress triggered by amyloid plaques, a hallmark of Alzheimer's pathology . This suggests a dual mechanism where both cholinesterase inhibition and antioxidant activity may contribute to neuroprotection.
  • Comparative Analysis: Research comparing various arisugacins highlighted how structural modifications impact their binding affinities to AChE. For instance, modifications on the E-ring significantly influenced binding characteristics, which could be critical for developing more potent derivatives .

Data Table: Inhibitory Potency of Arisugacins

CompoundIC50 (µM)Source
Arisugacin A0.001Penicillium sp. FO-4259
Arisugacin B0.0076Penicillium sp. FO-4259
Arisugacin C2.5Penicillium sp. FO-4259
This compound3.5Penicillium sp. FO-4259
Arisugacin E-H>100Penicillium sp. FO-4259

Propriétés

Formule moléculaire

C29H36O8

Poids moléculaire

512.6 g/mol

Nom IUPAC

[(1S,2S,5R,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate

InChI

InChI=1S/C29H36O8/c1-17(30)35-23-11-12-26(4)28(32,25(23,2)3)14-13-27(5)29(26,33)16-20-22(37-27)15-21(36-24(20)31)18-7-9-19(34-6)10-8-18/h7-10,15,23,32-33H,11-14,16H2,1-6H3/t23-,26+,27-,28-,29+/m1/s1

Clé InChI

LHKWCVMCNOROFZ-MCPFUKIPSA-N

SMILES isomérique

CC(=O)O[C@@H]1CC[C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C

SMILES canonique

CC(=O)OC1CCC2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arisugacin D
Reactant of Route 2
Reactant of Route 2
Arisugacin D
Reactant of Route 3
Arisugacin D
Reactant of Route 4
Reactant of Route 4
Arisugacin D
Reactant of Route 5
Arisugacin D
Reactant of Route 6
Arisugacin D

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.